3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-
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Overview
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrido[3,2-a]carbazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-TsOH (para-toluenesulfonic acid) as a catalyst. This method has been shown to produce high yields (up to 91%) in a relatively short time (11 minutes) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The efficiency and high yield of this method make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown enhanced anticancer and antioxidant activities .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA helix, causing structural changes that can inhibit the replication and transcription processes. This intercalation is facilitated by the aromatic rings and the electron-withdrawing groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
4a,5,6,11-tetrahydro-4H-thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one: This compound shares a similar core structure but includes a thieno ring, which may alter its biological activity.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another related compound with a simpler structure, known for its antimycobacterial activity.
Uniqueness
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- lies in its specific arrangement of aromatic rings and the presence of a phenylmethyl group. This structure enhances its ability to interact with biological molecules, making it a potent candidate for therapeutic applications.
Properties
CAS No. |
127040-38-4 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2 |
InChI Key |
CGMSERCZXNLENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4 |
Origin of Product |
United States |
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